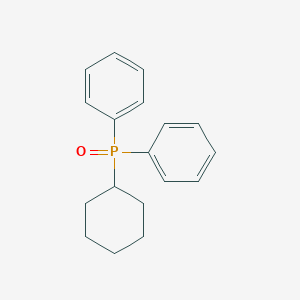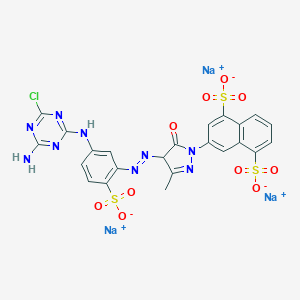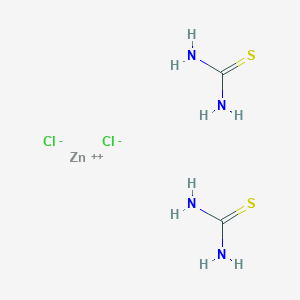
Zinc, dichlorobis(thiourea-kappaS)-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, dichlorobis(thiourea-kappaS)-, (T-4)- is a compound that has been extensively studied for its potential applications in various scientific fields. This compound is commonly referred to as ZnTu, and it has been found to exhibit a range of interesting biochemical and physiological effects. In
作用機序
Studies: Further studies on the mechanism of action of ZnTu could provide insights into its potential applications.
3. Drug delivery systems: ZnTu could be incorporated into drug delivery systems to improve its efficacy.
4. Combination therapies: ZnTu could be used in combination with other drugs to improve their efficacy.
Conclusion:
ZnTu is a compound that has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit a range of interesting biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Further research on ZnTu could provide insights into its potential applications and improve its efficacy.
実験室実験の利点と制限
ZnTu has several advantages and limitations for lab experiments. Some of the most notable advantages of ZnTu include:
1. Low toxicity: ZnTu is relatively non-toxic, which makes it safe for use in lab experiments.
2. High solubility: ZnTu is sparingly soluble in water, which makes it easy to dissolve in solvents.
3. Stability: ZnTu is stable under a wide range of conditions, which makes it useful for long-term experiments.
Some of the most notable limitations of ZnTu include:
1. Limited availability: ZnTu is not widely available, which makes it difficult to obtain for lab experiments.
2. Limited stability: ZnTu is not stable under acidic conditions, which limits its use in certain experiments.
3. Limited solubility: ZnTu is sparingly soluble in water, which limits its use in experiments that require high concentrations.
将来の方向性
ZnTu has several potential future directions for research. Some of the most promising future directions for ZnTu include:
1. Development of new synthesis methods: New synthesis methods for ZnTu could improve its availability and stability.
2.
合成法
The synthesis of ZnTu involves the reaction of zinc chloride with thiourea in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is sparingly soluble in water. The reaction can be represented as follows:
ZnCl2 + 2CS(NH2)2 + 2HCl → ZnTu + 2NH4Cl
科学的研究の応用
ZnTu has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit a range of interesting properties that make it useful for a wide range of applications. Some of the most promising applications of ZnTu include:
1. Antimicrobial activity: ZnTu has been found to exhibit potent antimicrobial activity against a range of bacteria and fungi.
2. Anticancer activity: ZnTu has been found to exhibit potent anticancer activity against a range of cancer cells.
3. Antioxidant activity: ZnTu has been found to exhibit potent antioxidant activity, which makes it useful for preventing oxidative damage in cells.
4. Neuroprotective activity: ZnTu has been found to exhibit neuroprotective activity, which makes it useful for preventing neurological disorders.
特性
CAS番号 |
14239-75-9 |
|---|---|
製品名 |
Zinc, dichlorobis(thiourea-kappaS)-, (T-4)- |
分子式 |
C2H8Cl2N4S2Zn |
分子量 |
288.5 g/mol |
IUPAC名 |
zinc;thiourea;dichloride |
InChI |
InChI=1S/2CH4N2S.2ClH.Zn/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-2 |
InChIキー |
IYGCWJSYWVMBAQ-UHFFFAOYSA-L |
SMILES |
C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |
正規SMILES |
C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |
その他のCAS番号 |
14239-75-9 |
同義語 |
dichlorobis(thiourea-S)zinc |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



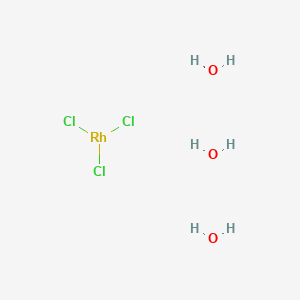
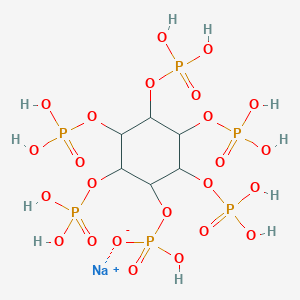
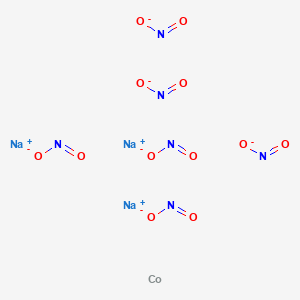
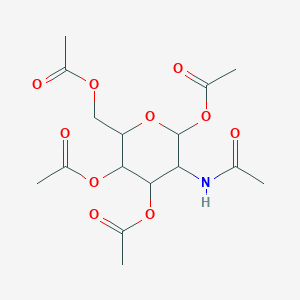
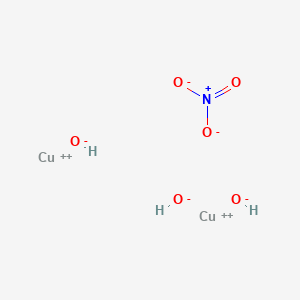

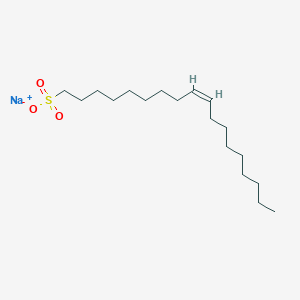
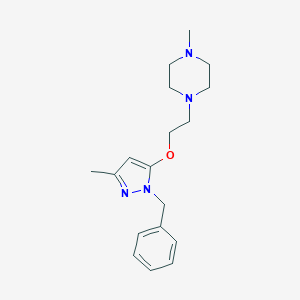
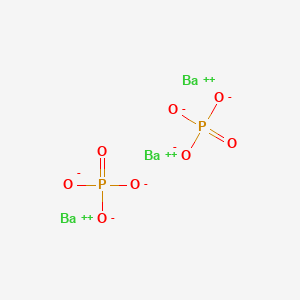
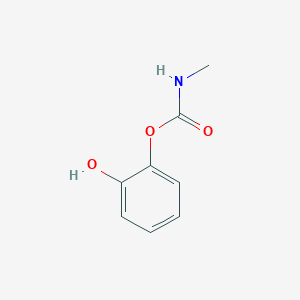
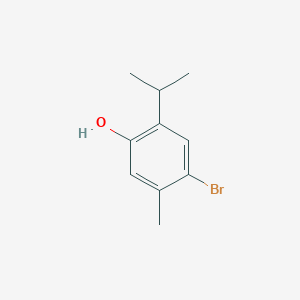
![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
